
Dodecyl carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl carbamodithioate is an organosulfur compound that belongs to the class of dithiocarbamates. These compounds are characterized by their ability to form stable complexes with transition metals, making them valuable in various industrial and scientific applications. This compound, in particular, is known for its role as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl carbamodithioate can be synthesized through the reaction of dodecylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
C12H25NH2+CS2+NaOH→C12H25NCS2Na+H2O
This reaction yields the sodium salt of this compound, which can be further purified and converted to its desired form .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out at room temperature, and the product is isolated through filtration and recrystallization processes to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Dodecyl carbamodithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Substitution: Typical nucleophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation: The oxidation of this compound typically yields disulfides.
Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used
Scientific Research Applications
Dodecyl carbamodithioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dodecyl carbamodithioate involves its ability to form stable complexes with metal ions. This chelating ability allows it to inhibit metal-dependent enzymes by binding to the metal ion at the active site, thereby preventing the enzyme from catalyzing its reaction. In RAFT polymerization, this compound acts as a chain transfer agent, mediating the growth of polymer chains and allowing for precise control over polymer molecular weight and architecture .
Comparison with Similar Compounds
- Cyanomethyl methyl(phenyl) carbamodithioate
- 2-Cyano-2-propyl dodecyl trithiocarbonate
- 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid
Comparison: Dodecyl carbamodithioate is unique in its ability to form highly stable complexes with transition metals, making it particularly effective in applications requiring strong metal chelation. Compared to other dithiocarbamates, it offers superior performance in RAFT polymerization due to its long alkyl chain, which provides better solubility and compatibility with various monomers .
Properties
CAS No. |
77375-20-3 |
|---|---|
Molecular Formula |
C13H27NS2 |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
dodecyl carbamodithioate |
InChI |
InChI=1S/C13H27NS2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H2,14,15) |
InChI Key |
OFFDBKDOQPHOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


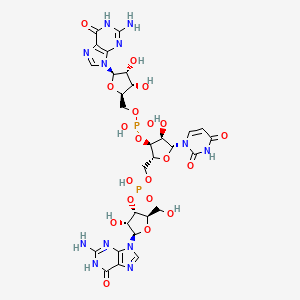
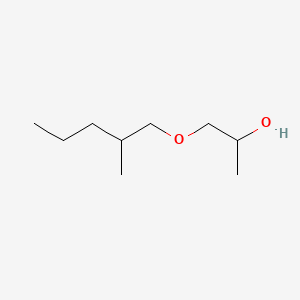


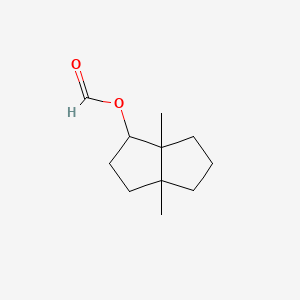

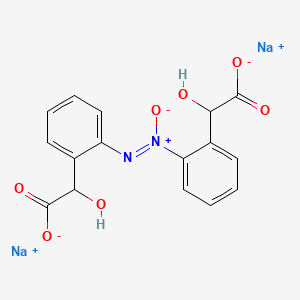
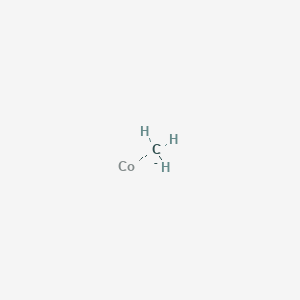
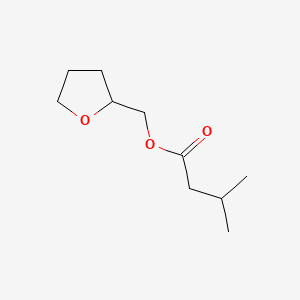
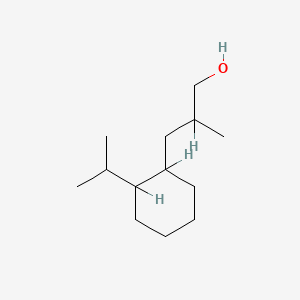



![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
